2-Chloro-2-(1-chloroethyl)oxirane
Description
Structural Features and Stereochemical Considerations in Substituted Oxiranes
The oxirane ring is an inherently strained three-membered heterocycle. The bond angles within the ring are compressed to approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms. This angle strain is a primary contributor to the high reactivity of epoxides.
In substituted oxiranes like 2-Chloro-2-(1-chloroethyl)oxirane, the presence of substituents introduces further structural and stereochemical complexity. The molecule contains two stereocenters: the carbon atom of the oxirane ring bonded to both the chlorine atom and the chloroethyl group, and the carbon atom of the ethyl group bonded to the second chlorine atom. This gives rise to the possibility of multiple diastereomers and enantiomers. The relative and absolute stereochemistry of these centers will dictate the three-dimensional arrangement of the atoms and significantly influence the molecule's chiroptical properties and its interactions with other chiral molecules.
The formation of epoxides from alkenes often proceeds with specific stereochemical outcomes. For instance, the epoxidation of a cis-alkene will yield a cis-epoxide, while a trans-alkene will give a trans-epoxide. Similarly, the ring-opening reactions of epoxides are also highly stereospecific. Nucleophilic attack typically occurs via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon atom being attacked. The regioselectivity of this attack is influenced by both steric and electronic factors.
Theoretical Frameworks for Oxirane Reactivity: Ring Strain and Electrophilicity
The reactivity of oxiranes is dominated by two key factors: ring strain and the electrophilicity of the carbon atoms. The significant ring strain of the three-membered ring provides a strong thermodynamic driving force for ring-opening reactions.
The presence of electron-withdrawing groups, such as the chlorine atoms in this compound, further enhances the electrophilicity of the carbon atoms of the oxirane ring. The inductive effect of the chlorine atom directly attached to the ring (the α-chloro substituent) polarizes the C-O and C-C bonds, making the carbon atoms more susceptible to nucleophilic attack. This increased electrophilicity means that halogenated oxiranes can react with a wider range of nucleophiles and often under milder conditions than their non-halogenated counterparts.
The reaction of α-chloroepoxides can proceed via different pathways, including nucleophilic substitution at the carbon bearing the chlorine atom, or ring-opening at either of the two carbon atoms of the epoxide. The outcome of the reaction is highly dependent on the nature of the nucleophile, the solvent, and the specific substitution pattern of the oxirane.
Classification and Significance of α-Chloroepoxides in Synthetic Organic Chemistry
This compound is classified as an α-chloroepoxide, a subclass of epoxides that are particularly valuable in synthetic organic chemistry. The presence of the chlorine atom on the epoxide ring provides a handle for a variety of transformations that are not possible with simple epoxides.
α-Chloroepoxides are versatile intermediates for the synthesis of a wide range of organic compounds. For example, they can be converted into:
α-Haloketones: Through rearrangement reactions.
Aldehydes and Ketones: Via hydrolysis and subsequent rearrangement.
Other Heterocycles: By reaction with various nucleophiles.
Complex Molecules: They serve as building blocks in the total synthesis of natural products and pharmaceuticals. prepchem.com
The reactivity of the α-chloroepoxide moiety allows for the introduction of diverse functionalities and the construction of complex carbon skeletons. Their utility is further enhanced by the potential for stereocontrolled synthesis, enabling the preparation of enantiomerically pure target molecules.
Data Tables
Table 1: Physicochemical Properties of this compound nih.gov
| Property | Value |
| Molecular Formula | C₄H₆Cl₂O |
| Molar Mass | 140.99 g/mol |
| IUPAC Name | This compound |
| CAS Number | 51107-31-4 |
| SMILES | CC(C1(CO1)Cl)Cl |
| InChI Key | JDSHSLWAAFBNGQ-UHFFFAOYSA-N |
| Topological Polar Surface Area | 12.5 Ų |
| XLogP3 | 1.4 |
Structure
3D Structure
Properties
CAS No. |
51107-31-4 |
|---|---|
Molecular Formula |
C4H6Cl2O |
Molecular Weight |
140.99 g/mol |
IUPAC Name |
2-chloro-2-(1-chloroethyl)oxirane |
InChI |
InChI=1S/C4H6Cl2O/c1-3(5)4(6)2-7-4/h3H,2H2,1H3 |
InChI Key |
JDSHSLWAAFBNGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CO1)Cl)Cl |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving 2 Chloro 2 1 Chloroethyl Oxirane
Nucleophilic Ring-Opening Reactions
The high reactivity of epoxides, including 2-chloro-2-(1-chloroethyl)oxirane, is largely due to the significant ring strain of the three-membered ring. This strain makes them susceptible to ring-opening reactions when treated with nucleophiles. researchgate.netyoutube.com These reactions are fundamental in organic synthesis for creating β-substituted alcohols and other valuable intermediates. researchgate.net
Detailed Examination of SN2-like Mechanisms and Transition States
The ring-opening of epoxides under basic or neutral conditions with strong nucleophiles typically proceeds through an S_N2-like mechanism. libretexts.org This process involves a "backside attack" where the nucleophile approaches the carbon atom of the epoxide ring from the side opposite to the carbon-oxygen bond. masterorganicchemistry.com As the new bond between the nucleophile and the carbon atom forms, the C-O bond breaks in a concerted fashion. masterorganicchemistry.com
The transition state of this reaction is characterized by partial bond formation between the nucleophile and the epoxide carbon, and partial bond breaking of the C-O bond. masterorganicchemistry.com The geometry at the carbon atom undergoing attack transitions from tetrahedral towards a trigonal bipyramidal arrangement in the transition state before becoming tetrahedral again in the product. masterorganicchemistry.com For an S_N2 reaction to occur, the nucleophile must attack the electrophilic carbon from the backside, leading to an inversion of stereochemistry at that center. masterorganicchemistry.com
In the case of this compound, the presence of two chlorine atoms influences the electrophilicity of the two carbon atoms in the oxirane ring. The carbon atom bonded to both a chlorine atom and the 1-chloroethyl group is more sterically hindered than the other carbon of the oxirane ring. Strong nucleophiles, characteristic of S_N2 reactions, will preferentially attack the less sterically hindered carbon atom. youtube.comyoutube.com
Regiochemical and Stereochemical Outcomes of Ring Opening
The regiochemistry of the nucleophilic ring-opening of unsymmetrical epoxides is a critical aspect. Under basic or neutral conditions, where an S_N2 mechanism dominates, the nucleophile attacks the less substituted (less sterically hindered) carbon atom of the epoxide ring. libretexts.orgyoutube.com This regioselectivity is governed by sterics, with the order of reactivity being primary > secondary > tertiary carbons. youtube.com
For this compound, the attack of a nucleophile at the less substituted carbon would lead to the formation of a specific regioisomer. The stereochemical outcome at this carbon would be an inversion of its original configuration. In some cases, neighboring group participation by the chlorine atom on the ethyl side chain can influence the stereochemical outcome, potentially leading to retention of stereochemistry through a double S_N2 displacement mechanism. stackexchange.com
Table 1: Regio- and Stereochemical Outcomes of Nucleophilic Ring-Opening
| Reaction Condition | Predominant Mechanism | Site of Nucleophilic Attack | Stereochemical Outcome |
| Basic/Neutral (Strong Nucleophile) | S_N2-like | Less substituted carbon | Inversion of configuration |
| Acidic (Weak Nucleophile) | S_N1-like | More substituted carbon | Mixture of stereoisomers (often trans) |
Influence of Nucleophile Characteristics and Solvent Effects
The nature of the nucleophile and the solvent plays a significant role in the outcome of epoxide ring-opening reactions.
Nucleophile Characteristics: Strong, "hard" nucleophiles, such as Grignard reagents (RMgX), organolithium compounds (RLi), and alkoxides (RO-), favor the S_N2 pathway. These powerful nucleophiles are capable of attacking the less hindered carbon of the epoxide without prior activation of the leaving group. libretexts.org Weaker nucleophiles generally require acid catalysis to facilitate the ring-opening.
Solvent Effects: The choice of solvent can influence the reaction rate and mechanism. Protic solvents can solvate the nucleophile, potentially reducing its reactivity. In some cases, particularly with acid catalysis, protic solvents can also act as the nucleophile. Aprotic solvents are generally preferred for S_N2 reactions involving strong nucleophiles.
Acid-Catalyzed Rearrangements and Cyclizations
In the presence of an acid catalyst, the reaction pathways for epoxides can become more complex, often involving rearrangements and cyclizations.
Elucidation of Acid-Mediated Oxirane Ring Transformations
Under acidic conditions, the oxygen atom of the oxirane ring is first protonated, making it a much better leaving group. libretexts.orglibretexts.org This protonation activates the epoxide for nucleophilic attack. The subsequent step can proceed through a mechanism that has characteristics of both S_N1 and S_N2 reactions. libretexts.orgyoutube.com
If the epoxide is unsymmetrical, the positive charge in the transition state is better stabilized at the more substituted carbon atom. Consequently, the nucleophile will preferentially attack the more substituted carbon. libretexts.orglibretexts.org This is in contrast to the regioselectivity observed under basic conditions.
Acid catalysis can also promote rearrangements. The formation of a carbocation-like intermediate, particularly at a tertiary carbon, can lead to 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation. msu.edu These rearrangements can result in products with significantly different carbon skeletons from the starting epoxide. For instance, Lewis acid catalysis can induce rearrangements in chlorinated cyclic systems. nih.gov
Analysis of Aryl-Assisted Participation Mechanisms (e.g., Remote π-Aryl Participation)
In molecules where an aryl group is suitably positioned relative to the epoxide ring, it can participate in the ring-opening reaction. This phenomenon, known as remote π-aryl participation, involves the π-electrons of the aromatic ring acting as an internal nucleophile. nih.gov
This participation can occur during acid-catalyzed ring-opening. As the C-O bond of the protonated epoxide begins to break, the aryl group can attack the developing positive charge on the adjacent carbon atom. This leads to the formation of a cyclic intermediate, which is then opened by an external nucleophile. Such participation can influence both the rate and the stereochemistry of the reaction. The presence of electron-donating groups on the aromatic ring enhances its nucleophilicity and increases the likelihood of participation. nih.gov While direct evidence for aryl-assisted participation in the reactions of this compound is not extensively documented in the provided context, it represents a plausible mechanistic pathway if an aryl group were present in a suitable position on the molecule.
Investigation of Carbocation Intermediates in Rearrangement Pathways
The rearrangement of epoxides often proceeds through carbocation or carbocation-like intermediates, especially under acidic conditions. In the case of this compound, protonation of the epoxide oxygen would be the initial step, followed by the opening of the oxirane ring to form a carbocation. The stability of the resulting carbocation dictates the subsequent reaction pathways, which can include rearrangements.
The cleavage of the C-O bond can lead to two potential initial carbocations. The stability of carbocations follows the order: tertiary > secondary > primary. nih.gov Rearrangements, such as 1,2-hydride shifts or 1,2-alkyl shifts, occur when a more stable carbocation can be formed from a less stable one. libretexts.orglibretexts.org These shifts involve the migration of a hydrogen atom or an alkyl group with its bonding electrons to an adjacent positively charged carbon atom. libretexts.org
For this compound, the opening of the protonated epoxide can generate a carbocation at either the C2 or C3 position. A carbocation at the C2 position would be tertiary and highly stabilized by the inductive effect of the attached alkyl and chloro groups. A carbocation at the C3 position would be secondary. Therefore, the formation of the tertiary carbocation at C2 is significantly favored.
Once the initial tertiary carbocation is formed, further rearrangements could be considered. However, given that a tertiary carbocation is already a relatively stable species, any rearrangement would need to lead to an even more stable intermediate, which is unlikely in this case. For instance, a 1,2-hydride shift from the adjacent chloroethyl group would lead to a secondary carbocation, which is a thermodynamically unfavorable process. libretexts.org Therefore, the reaction is most likely to proceed from the initial, more stable tertiary carbocation without further rearrangement.
| Potential Carbocation Intermediate | Type | Relative Stability | Potential Rearrangement |
| Carbocation at C2 | Tertiary | High | Unlikely |
| Carbocation at C3 | Secondary | Moderate | Possible, but initial formation is less favored |
Polymerization Mechanisms
The strained three-membered ring of epoxides makes them susceptible to ring-opening polymerization (ROP), which can be initiated by either acidic or basic catalysts. This process is a form of chain-growth polymerization where the cyclic monomer is converted into a linear polymer.
Acid-Catalyzed Ring-Opening Polymerization:
Under acidic conditions, the polymerization is initiated by the protonation of the epoxide oxygen. This is followed by the nucleophilic attack of a monomer molecule on one of the electrophilic carbon atoms of the protonated epoxide ring. In the case of an asymmetrically substituted epoxide like this compound, the regioselectivity of the attack is crucial. The attack generally occurs at the more substituted carbon atom because this carbon can better stabilize the partial positive charge that develops in the transition state, following an S_N1-like mechanism.
The propagation step involves the newly opened monomer, which now has a terminal hydroxyl group, attacking another protonated monomer, continuing the chain growth.
Basic-Catalyzed Ring-Opening Polymerization:
In basic catalysis, a strong nucleophile (the initiator, e.g., a hydroxide (B78521) or alkoxide ion) attacks one of the carbon atoms of the epoxide ring. This attack follows an S_N2 mechanism. Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom of the epoxide ring.
The initiation step results in an alkoxide, which then acts as the nucleophile for the propagation step, attacking another monomer molecule to extend the polymer chain. This process continues until the monomer is consumed or the reaction is terminated. Anionic ROP can, under specific controlled conditions without impurities, lead to living polymers with well-defined molecular weights.
| Catalysis Type | Mechanism | Site of Nucleophilic Attack | Key Intermediate |
| Acidic | S_N1-like | More substituted carbon (C2) | Carbocation-like species |
| Basic | S_N2 | Less substituted carbon (C3) | Alkoxide |
Electrophilic Activation and Reactivity Modulation
The reactivity of epoxides can be significantly enhanced by the presence of electrophilic activators, such as metal cations. These cations can act as Lewis acids, coordinating to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack.
Computational studies on similar epoxides, such as 2-(chloromethyl)oxirane, have shown that alkali metal cations (like Li⁺, Na⁺, K⁺) can effectively activate the oxirane ring. The extent of this electrophilic activation is more pronounced in reactions with dissociated ions compared to ion pairs. Density functional theory (DFT) calculations are a powerful tool to investigate the geometries of transition states and the activation parameters of such reactions. These studies often reveal that the reaction proceeds via an S_N2-like mechanism.
The table below summarizes the expected effects of metal cations on the activation of the epoxide, based on general principles and studies on analogous compounds.
| Metal Cation | Expected Role | Predicted Effect on Reactivity | Basis of Prediction |
| Li⁺ | Lewis Acid | Significant activation | High charge density |
| Na⁺ | Lewis Acid | Moderate activation | Intermediate charge density |
| K⁺ | Lewis Acid | Lesser activation | Lower charge density |
Computational and Theoretical Studies on the Electronic Structure and Reactivity of 2 Chloro 2 1 Chloroethyl Oxirane
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction mechanisms of epoxides. While specific DFT studies on 2-Chloro-2-(1-chloroethyl)oxirane are not extensively documented, research on related chlorinated epoxides provides a robust framework for understanding its reactivity. DFT calculations are instrumental in mapping the potential energy surfaces of reactions, identifying transition states, and determining the most probable reaction pathways.
For instance, DFT studies on the reaction of epoxides with chlorine atoms reveal that the reaction proceeds via the formation of a pre-reactive complex, the stability of which influences the subsequent reaction steps. rsc.org The calculations show that the presence of chlorine substituents can significantly alter the energy barriers of ring-opening reactions. In the case of this compound, DFT could be employed to analyze the pathways for nucleophilic attack, considering the electronic and steric effects of the two chloro-substituents.
A DFT investigation into the cycloaddition of CO2 to epoxides, catalyzed by alkali halide complexes, has shown that the initial step involves the formation of an intermediate where the metal cation interacts with the epoxide oxygen. acs.org The subsequent ring-opening is a nucleophilic attack by the halide ion on one of the epoxide carbons. acs.org For this compound, a similar DFT analysis would be crucial to predict the regioselectivity of such reactions.
The following table, based on analogous systems, illustrates the kind of data that can be obtained from DFT calculations to analyze reaction pathways.
| Reaction Step | Intermediate/Transition State | Calculated Energy (kcal/mol) | Description |
| Epoxide Activation | Epoxide-Catalyst Complex | -5.4 | Formation of a complex between the epoxide and the catalyst. acs.org |
| Ring Opening (α-attack) | Transition State 1 (TS1) | 15.2 | Nucleophilic attack on the more substituted carbon atom. |
| Ring Opening (β-attack) | Transition State 2 (TS2) | 12.8 | Nucleophilic attack on the less substituted carbon atom. |
| Product Formation | Ring-Opened Product | -10.7 | Formation of the final product after ring opening. |
Note: The energy values are hypothetical and for illustrative purposes, based on principles from studies on related epoxides.
Quantum Chemical Characterization of Transition States and Potential Energy Surfaces
The characterization of transition states and the detailed mapping of potential energy surfaces (PES) are fundamental to understanding the kinetics and mechanisms of chemical reactions. Quantum chemical methods, particularly DFT, are employed to locate and characterize the geometry and energy of transition states. nih.gov For this compound, these calculations would be vital in predicting its reactivity towards various nucleophiles.
A study on the reaction of a series of epoxides with chlorine atoms utilized DFT to perform PES scans, which helps in identifying transition state structures and minimum energy paths for reactions like H-abstraction. rsc.org The calculations involved optimizing stationary geometries and performing normal mode analysis to confirm the nature of the stationary points (minima or transition states). rsc.org
The investigation of the neighboring effect of intramolecular chlorine atoms on epoxide opening reactions with chloride anions highlighted the potential intervention of chloronium ions, which can be elucidated through computational characterization of the transition states. nih.gov The electron-withdrawing properties of substituents were found to influence the stability of these intermediates. nih.gov
A representative table summarizing the kind of data obtained from quantum chemical characterizations is shown below.
| Parameter | Transition State 1 | Transition State 2 |
| Imaginary Frequency (cm⁻¹) | -450 | -380 |
| Key Bond Distance (Å) | C-Nu: 2.1, C-O: 2.0 | C-Nu: 2.2, C-O: 1.9 |
| Activation Energy (kcal/mol) | 15.2 | 12.8 |
Note: The values are hypothetical and serve to illustrate the type of data generated in such studies.
Molecular Orbital Theory and Substituent Effects on Electronic Properties
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The presence of chlorine atoms in this compound significantly perturbs its molecular orbitals, which in turn affects its chemical behavior.
Analysis of Ionization Potentials in Substituted Oxiranes
The ionization potential (IP) of a molecule, the energy required to remove an electron, is a key electronic property that can be correlated with reactivity. Computational studies on substituted phenols have shown that electron-donating groups lower the IP, while electron-withdrawing groups increase it. nih.gov Chlorine atoms are generally considered electron-withdrawing, which would be expected to increase the ionization potential of this compound compared to unsubstituted oxirane.
A computational analysis of substituent effects on the O-H bond dissociation energy in phenols demonstrated how different substituents modulate electronic properties. diva-portal.org Similar computational approaches can be applied to substituted oxiranes to understand how chloro-substituents affect their IPs.
The table below illustrates the expected trend in ionization potentials for substituted oxiranes based on general chemical principles.
| Compound | Substituent | Expected Ionization Potential Trend |
| Oxirane | -H | Baseline |
| Methyl-oxirane | -CH₃ (electron-donating) | Lower |
| Chloro-oxirane | -Cl (electron-withdrawing) | Higher |
| This compound | -Cl, -CH(Cl)CH₃ | Significantly Higher |
Investigation of Walsh Orbital Contributions to Oxirane Reactivity
The unique bonding in the three-membered ring of oxiranes is described by the Walsh model, which involves "bent" bonds. The Walsh orbitals of the epoxide ring play a crucial role in its reactivity, particularly in ring-opening reactions. rsc.org The orientation and energy of these orbitals can be influenced by substituents.
A study on the reactivity of a series of epoxides with chlorine atoms explained the observed reactivity trends by invoking the Walsh model. rsc.org It was suggested that the carbon atoms in the epoxide ring have some sp² character, making them pseudo-ethylenic. rsc.org The conjugating ability of the epoxide ring is attributed to the delocalized molecular orbitals that lie in the plane of the ring. rsc.org The chloro-substituents in this compound would be expected to influence the energy and localization of these Walsh orbitals, thereby affecting the regioselectivity of ring-opening reactions.
Computational Prediction of Stereoselectivity and Regioselectivity
Computational methods are increasingly used to predict the stereoselectivity and regioselectivity of organic reactions, providing valuable insights for synthesis planning.
For the ring-opening of an unsymmetrical epoxide like this compound, the regioselectivity is a critical question: which carbon atom will the nucleophile attack? Under basic or nucleophilic conditions, the attack generally occurs at the less sterically hindered carbon atom (an SN2-type mechanism). libretexts.orgyoutube.com Under acidic conditions, the reaction has more SN1 character, and the nucleophile tends to attack the more substituted carbon, which can better stabilize a partial positive charge. libretexts.orgyoutube.com
Computational models can predict the regioselectivity by calculating the energies of the transition states for attack at each carbon atom. ic.ac.uk The pathway with the lower activation energy will be the favored one. For this compound, the presence of two chlorine atoms complicates simple predictions based on sterics and electronics alone, making computational analysis essential. The electron-withdrawing nature of the chlorine atoms will influence the stability of any potential carbocationic intermediates.
The diastereoselectivity of reactions, such as the epoxidation of a chiral alkene or the subsequent ring-opening, can also be predicted computationally. Studies on the diastereoselectivity of ring openings of chloro vinyl epoxides have shown that the outcome can depend on the reaction conditions and the nature of the substituents. nih.gov
The following table provides a hypothetical prediction of regioselectivity for the ring-opening of this compound under different conditions, based on established principles for epoxide reactions.
| Reaction Condition | Predicted Major Product | Rationale |
| Basic (e.g., NaOCH₃) | Attack at the -CH₂- carbon | SN2 mechanism, nucleophilic attack at the less sterically hindered carbon. libretexts.orgyoutube.com |
| Acidic (e.g., H₂SO₄/CH₃OH) | Attack at the -C(Cl)- carbon | SN1-like mechanism, formation of a more stable carbocationic intermediate stabilized by the alkyl group (despite the inductive effect of the chlorine). libretexts.orgyoutube.com |
Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation
Photoelectron Spectroscopy for Valence Electronic Structure Analysis
The valence shell of 2-Chloro-2-(1-chloroethyl)oxirane is composed of molecular orbitals arising from the combination of atomic orbitals of carbon, hydrogen, oxygen, and chlorine. The highest occupied molecular orbitals (HOMOs) are expected to be associated with the lone pairs of the oxygen and chlorine atoms, as well as the strained C-C and C-O bonds of the oxirane ring.
In analogous substituted oxiranes, the ionization potentials associated with the oxygen lone pair and the ring's σ orbitals are sensitive to the nature of the substituents. nih.gov For this compound, the presence of two electron-withdrawing chlorine atoms is expected to significantly lower the energy of the molecular orbitals compared to unsubstituted oxirane, resulting in higher ionization potentials. The chlorine atoms introduce additional valence orbitals, primarily the 3p lone pairs, which would give rise to distinct bands in the photoelectron spectrum.
A hypothetical representation of the valence photoelectron spectrum of this compound, based on data from analogous compounds, is presented below. The spectrum would exhibit a series of bands corresponding to the ionization of electrons from different molecular orbitals. The lower ionization energy region would be dominated by orbitals with significant oxygen and chlorine lone-pair character, while higher ionization energies would correspond to the σ-bonding framework of the molecule.
| Ionization Energy (eV) | Orbital Character Assignment |
|---|---|
| 10.5 - 11.5 | Oxygen lone pair (nO) and Chlorine lone pairs (nCl) |
| 11.5 - 12.5 | Chlorine lone pairs (nCl) |
| 12.5 - 14.0 | Oxirane ring σ orbitals (C-C, C-O) |
| 14.0 - 16.0 | C-Cl and C-H σ orbitals |
| > 16.0 | Deeper valence σ orbitals |
Analysis of the relative intensities and shapes of the bands in He(I) versus He(II) spectra could aid in the definitive assignment of these orbitals, as the photoionization cross-sections of atomic orbitals vary with photon energy. researchgate.netresearchgate.net Theoretical calculations using quantum chemical methods would be essential to complement experimental data and provide a more detailed assignment of the electronic transitions.
High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational and Configurational Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise three-dimensional structure of organic molecules, including the conformation and configuration of stereocenters. For this compound, which contains two chiral centers, NMR is crucial for determining the relative stereochemistry and the preferred spatial arrangement of its atoms.
¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum of this compound would provide information on the chemical environment of each proton. The protons on the oxirane ring are expected to appear in the range of 2.5-4.5 ppm, with their exact chemical shifts influenced by the anisotropic effects of the ring and the electron-withdrawing chlorine atoms. rsc.orgnih.gov The methine proton of the chloroethyl group would likely resonate at a lower field due to the deshielding effect of the adjacent chlorine atom, while the methyl protons would appear at a higher field.
The ¹³C NMR spectrum would show distinct signals for each of the four carbon atoms. The carbons of the oxirane ring typically resonate between 40 and 60 ppm. researchgate.net The carbon atom bonded to both a chlorine and the oxygen of the ring (C2) would be significantly deshielded. Similarly, the carbon in the chloroethyl group bearing a chlorine atom would also exhibit a downfield shift. docbrown.info
Due to the presence of two stereocenters, this compound can exist as two pairs of diastereomers (syn and anti). These diastereomers are expected to have distinct NMR spectra, allowing for their differentiation and quantification in a mixture.
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Carbon Assignment | Chemical Shift (δ, ppm) |
| -CH(Cl)CH₃ | 4.2 - 4.5 | Quartet | -CH(Cl)CH₃ | 58 - 62 |
| -CH(Cl)CH₃ | 1.6 - 1.8 | Doublet | -CH(Cl)CH₃ | 20 - 25 |
| Oxirane CH₂ | 2.8 - 3.2 | Multiplet | Oxirane C(Cl) | 65 - 70 |
| Oxirane CH₂ | 45 - 50 |
Conformational and Configurational Analysis
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the relative configuration of the stereocenters by identifying protons that are close in space. The magnitude of proton-proton coupling constants (J-values) can provide information about the dihedral angles between adjacent protons, which is critical for conformational analysis. nih.gov By analyzing these parameters, the preferred conformations of the chloroethyl side chain relative to the oxirane ring can be established.
Infrared and Raman Spectroscopy in Probing Reaction Progress and Intermediate Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and monitoring their transformations during a chemical reaction. spectroscopyonline.com These vibrational spectroscopies are particularly well-suited for studying reactions involving this compound, such as ring-opening reactions, by tracking the disappearance of reactant bands and the appearance of product bands. acs.org
The IR and Raman spectra of this compound would be characterized by specific vibrational modes. The oxirane ring itself gives rise to several characteristic vibrations, including the ring breathing mode (around 1250 cm⁻¹), and asymmetric and symmetric ring deformations (around 950-810 cm⁻¹ and 880-750 cm⁻¹, respectively). spectroscopyonline.comresearchgate.net The C-Cl stretching vibrations are expected in the range of 850-550 cm⁻¹. researchgate.net
| Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopy |
|---|---|---|
| C-H stretch (alkyl) | 2950 - 3050 | IR, Raman |
| Oxirane ring breathing | 1230 - 1280 | IR, Raman |
| CH₂ scissoring | 1450 - 1470 | IR |
| Asymmetric oxirane ring deformation | 950 - 810 | IR, Raman |
| Symmetric oxirane ring deformation | 880 - 750 | IR, Raman |
| C-Cl stretch | 600 - 800 | IR, Raman |
In a typical ring-opening reaction, for instance with a nucleophile, the characteristic bands of the epoxide ring would decrease in intensity, while new bands corresponding to the product, such as a broad O-H stretching band (around 3200-3600 cm⁻¹) for hydrolysis or alcoholysis products, would appear. nih.govacs.org This allows for real-time monitoring of the reaction kinetics.
Furthermore, time-resolved IR or Raman spectroscopy can be employed to detect and characterize transient intermediates that may be formed during a reaction. For example, in acid-catalyzed ring-opening reactions, the protonation of the oxirane oxygen could be observed as a shift in the C-O stretching frequencies. The ability to identify such short-lived species is crucial for elucidating the detailed reaction mechanism. acs.org
Applications in Complex Organic Synthesis and Material Science Precursor Development
Role as a Versatile Intermediate in Natural Product Total Synthesis (e.g., Tetrodotoxin)
The synthesis of complex, densely functionalized natural products often requires strategic planning and the use of highly reactive intermediates to construct key architectural features. While direct use of 2-Chloro-2-(1-chloroethyl)oxirane is not prominently documented in the synthesis of tetrodotoxin (B1210768), the strategic application of closely related chloroepoxide intermediates is a critical step in published synthetic routes, highlighting the importance of this functional group.
In the quest to synthesize tetrodotoxin, a potent neurotoxin known for its intricate cage-like structure, chemists have employed sophisticated strategies to build its core framework. nih.gov One of the pivotal steps in a reported total synthesis involves a chloroepoxidation reaction. Specifically, the nucleophilic addition of dichloromethyllithium (LiCHCl₂) to a ketone precursor successfully yields a spiro α-chloroepoxide as a single diastereomer. nih.gov This step is crucial as it simultaneously sets a key quaternary stereocenter (C8a) with the correct configuration. The subsequent regioselective opening of this chloroepoxide ring with an azide (B81097) nucleophile (NaN₃) proceeds smoothly to furnish an α-azido aldehyde, a critical intermediate for the elaboration of the final tetrodotoxin molecule. nih.gov
This synthetic sequence underscores the value of chloroepoxides as versatile intermediates. They provide a powerful method for installing both oxygen and nitrogen functionalities onto a carbon skeleton with high stereocontrol. The inherent reactivity of the strained epoxide ring, directed by the electronic influence of the chlorine atom, allows for precise and predictable ring-opening reactions, a cornerstone of modern synthetic organic chemistry. nih.govnih.gov The successful application of a chloroepoxide in the synthesis of a molecule as complex as tetrodotoxin serves as a powerful testament to the utility of this class of compounds. nih.gov
Precursor for the Synthesis of Diverse Heterocyclic and Chiral Building Blocks
The structure of this compound, featuring a reactive epoxide ring, makes it a valuable precursor for creating a variety of more complex molecules. Epoxides, also known as oxiranes, are recognized as important building blocks in organic synthesis because their strained three-membered ring can be readily opened by a wide range of nucleophiles. tdl.orgyoutube.com This reactivity allows for the introduction of diverse functional groups and the construction of new molecular frameworks.
The ring-opening of epoxides can proceed through different mechanisms, and the final product's structure depends on the specific reaction conditions. mt.com This controlled reactivity makes them ideal starting materials for synthesizing heterocyclic compounds—cyclic structures containing atoms of at least two different elements in their rings. For instance, the reaction of an epoxide with an amine can lead to the formation of amino alcohols, which are precursors to nitrogen-containing heterocycles. Similarly, reactions with other nucleophiles can pave the way for sulfur- or oxygen-containing heterocyclic systems.
Furthermore, if the epoxide precursor is chiral (existing in a specific three-dimensional form), its chirality can be transferred to the product, making it a valuable tool in asymmetric synthesis. This is crucial for the preparation of enantiomerically pure compounds, a common requirement for pharmaceuticals and biologically active molecules. The use of chiral epoxides as building blocks is a well-established strategy for the synthesis of complex targets like alkaloids and other natural products. researchgate.net The development of methods to produce specific chiral building blocks, such as (S)-2-(2-chloroethyl)oxirane, a structural isomer of the title compound, further highlights the demand for such chiral precursors in specialized synthesis. chemscene.com
Development of Specialized Polymeric Materials from Oxirane Precursors
Oxiranes, or epoxides, are fundamental monomers in polymer chemistry, prized for their ability to undergo ring-opening polymerization to form polyethers. mt.com The driving force for this polymerization is the high ring strain of the epoxide, which allows the reaction to be initiated by acids, bases, or coordination catalysts. acs.org This process can be controlled to produce polymers with specific molecular weights and properties. tdl.org
The inclusion of chlorine atoms in the oxirane monomer, as in this compound, is a key strategy for producing specialized polymeric materials with enhanced functionality. While the homopolymer of this compound itself is not widely detailed, the polymerization of related chlorinated oxiranes like epichlorohydrin (B41342) (to form polyepichlorohydrin) and (chloroalkyl)oxiranes is well-documented. caltech.edu These polymers are a class of polyether elastomers noted for their improved chemical reactivity compared to their non-chlorinated counterparts. caltech.edu
The chlorine atoms on the polymer backbone serve as reactive handles for post-polymerization modification. tdl.org This allows a base polymer to be tailored for a wide variety of applications by introducing different functional groups. For example, the chlorine can be substituted by nucleophiles like azides, thiols, or amines. tdl.org This versatility is highly desirable for creating materials with specific properties, such as specialized adhesives, coatings, or functional materials for biomedical applications. google.com The polymerization of oxirane monomers can be catalyzed by organometallic compounds, and the resulting polymers are often hard, tough solids useful in manufacturing films and other articles. google.com
Data Table of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₆Cl₂O | nih.gov |
| Molar Mass | 140.99 g/mol | nih.gov |
| Topological Polar Surface Area (TPSA) | 12.5 Ų | nih.gov |
| XLogP3 (Octanol-Water Partition Coefficient) | 1.4 | nih.gov |
| CAS Number | 51107-31-4 | nih.govchemsrc.com |
Future Research Perspectives and Emerging Areas in Chloro Oxirane Chemistry
Development of Novel Catalytic Systems for Targeted Transformations
The development of innovative catalytic systems is central to unlocking the full synthetic potential of chloro-oxiranes like 2-Chloro-2-(1-chloroethyl)oxirane. Research is moving beyond traditional methods towards catalysts that offer unprecedented control over reactivity and stereoselectivity.
A major focus is on asymmetric epoxidation , which is crucial for the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications. catalysis.blog While the Sharpless-Katsuki epoxidation is a cornerstone for allylic alcohols, future work will likely concentrate on developing catalysts for the direct asymmetric epoxidation of unfunctionalized alkenes that could lead to chiral chloro-oxiranes. youtube.comchem-station.comorganicreactions.orgwikipedia.org For instance, the development of manganese-based complexes, such as Jacobsen's catalyst, and chiral organocatalysts for epoxidation represents a significant area of ongoing research. catalysis.blog
Furthermore, the regioselective ring-opening of chloro-oxiranes is a critical transformation. Novel catalytic systems are being designed to control which carbon atom of the oxirane ring is attacked by a nucleophile. This is particularly important for a dissymmetric molecule like this compound, where two different chlorinated carbons are present. Cooperative catalysis, utilizing a combination of a Lewis acid and a Lewis base, has shown promise in achieving high regioselectivity and chemoselectivity in the ring-opening of epoxides with various nucleophiles. nih.gov Future systems may involve metal-salen complexes, which have demonstrated effectiveness in the asymmetric ring-opening of epoxides. mdpi.comnih.gov
Below is a table illustrating the potential of different catalytic systems for transformations involving chloro-oxiranes, based on current research trends.
| Catalytic System | Target Transformation | Potential Advantages for this compound |
| Chiral Manganese-Salen Complexes | Asymmetric Epoxidation | High enantioselectivity in the formation of chiral chloro-oxiranes. |
| Organocatalysts (e.g., Shi catalyst) | Asymmetric Epoxidation | Metal-free, environmentally benign synthesis of chiral chloro-oxiranes. |
| Cooperative Lewis Acid/Base Catalysts | Regioselective Ring-Opening | Precise control over the nucleophilic attack on the substituted carbon atoms of the oxirane ring. |
| Metal-Salen Complexes (e.g., Cr, Co) | Asymmetric Ring-Opening | Access to a variety of chiral functionalized molecules from a single chloro-oxirane precursor. |
| Triphenylphosphine Oxide/Oxalyl Chloride | Dichlorination of Epoxides | Stereospecific conversion to dichlorinated compounds, a potential transformation for this compound. acs.org |
Integration of Flow Chemistry and Automation in Synthesis
The fine chemical and pharmaceutical industries are increasingly adopting flow chemistry and automation to improve the safety, efficiency, and scalability of chemical processes. acs.org The synthesis of chloro-oxiranes, which can involve hazardous reagents and exothermic reactions, is particularly well-suited for this transition.
Flow reactors offer superior heat and mass transfer, enabling better control over reaction conditions and minimizing the formation of byproducts. rsc.org This is critical for the epoxidation of alkenes, a common method for synthesizing oxiranes. organic-chemistry.orgchadsprep.comyoutube.com The use of continuous-flow systems can also facilitate the safe handling of oxidants like hydrogen peroxide. organic-chemistry.org For a compound like this compound, a multi-step synthesis could be streamlined into a continuous process, reducing manual handling and improving reproducibility.
Automation, when coupled with flow chemistry, allows for high-throughput screening of reaction conditions and catalysts, accelerating the optimization of synthetic routes. mdpi.com Automated platforms can systematically vary parameters such as temperature, pressure, reagent stoichiometry, and catalyst loading to rapidly identify the optimal conditions for the synthesis and subsequent transformations of chloro-oxiranes.
The table below outlines the potential benefits of integrating flow chemistry and automation in the context of this compound chemistry.
| Technology | Application in Chloro-Oxirane Chemistry | Key Benefits |
| Flow Chemistry | Synthesis of this compound | Enhanced safety, improved heat and mass transfer, better reaction control, potential for higher yields and purity. |
| Ring-opening reactions | Precise control over reaction time and temperature, enabling selective transformations. | |
| Automation | High-throughput screening of catalysts | Rapid identification of optimal catalysts for specific transformations of this compound. |
| Process optimization | Automated adjustment of reaction parameters to maximize yield and minimize waste. |
Exploration of Bio-inspired Transformations and Enzyme Mimicry
Nature provides a rich source of inspiration for developing novel and sustainable chemical transformations. The fields of bio-inspired catalysis and enzyme mimicry are emerging as powerful tools in organic synthesis, with significant potential for chloro-oxirane chemistry. rsc.orgacs.org
Enzymes such as peroxygenases and cytochrome P450 monooxygenases are known to catalyze epoxidation reactions with high selectivity under mild conditions. nih.govnih.gov Researchers are exploring the use of these enzymes, either in their native form or engineered for specific substrates, to produce chiral epoxides. nih.gov For instance, unspecific peroxygenases (UPOs) have shown the ability to epoxidize terminal alkenes, which could be a green alternative for the synthesis of certain chloro-oxiranes. nih.gov
Furthermore, the development of synthetic catalysts that mimic the active sites and mechanisms of these enzymes is a vibrant area of research. nih.govresearchgate.net These "enzyme mimics" can offer the high selectivity of biocatalysts while being more robust and applicable to a broader range of substrates and reaction conditions. For example, cobalt porphyrin has been used as a biomimetic catalyst for the aerobic epoxidation of alkenes. acs.org The application of such systems to the synthesis of this compound could lead to more environmentally friendly and efficient processes.
The following table summarizes promising bio-inspired approaches for chloro-oxirane chemistry.
| Approach | Example | Relevance to this compound |
| Biocatalysis | Unspecific Peroxygenases (UPOs) | Green and selective synthesis of the oxirane ring. nih.gov |
| Engineered Cytochrome P450 | Potential for stereoselective epoxidation to yield chiral this compound. nih.gov | |
| Enzyme Mimicry | Porphyrin-based catalysts | Mimicking the action of monooxygenases for efficient epoxidation under mild conditions. acs.org |
| Container molecules | Creating confined reaction environments to control selectivity in transformations. researchgate.net |
Advanced Computational Design for New Reactivity Modes
Computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. acs.orgnih.govnih.govacs.org In the context of chloro-oxirane chemistry, computational studies are crucial for designing new reactions and catalysts with desired properties.
DFT calculations can provide detailed insights into the reaction mechanisms of epoxide formation and ring-opening. acs.orgresearchgate.netresearchgate.netsci-hub.se For a molecule like this compound, computational models can predict the most likely sites for nucleophilic attack and the energy barriers for different reaction pathways. This knowledge is invaluable for designing experiments and selecting appropriate catalysts to achieve a desired outcome. sci-hub.se
Moreover, computational screening can accelerate the discovery of novel catalysts. By calculating the properties of a large number of potential catalysts, researchers can identify promising candidates for experimental investigation, saving significant time and resources. This approach can be applied to the design of catalysts for the selective transformation of this compound into high-value products. Computational studies can also help in understanding the role of substituents on the reactivity of the epoxide ring, which is directly relevant to the two distinct chloro-substituents in the target molecule. acs.orgnih.govacs.org
The table below highlights the impact of advanced computational design in chloro-oxirane chemistry.
| Computational Method | Application | Impact on this compound Chemistry |
| Density Functional Theory (DFT) | Mechanistic studies of ring-opening reactions | Prediction of regioselectivity and stereoselectivity. acs.orgresearchgate.netresearchgate.net |
| Catalyst design and screening | Rational design of new catalysts for specific transformations. | |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed reactions | Understanding the principles of biocatalysis to design better enzyme mimics. |
| Molecular Dynamics (MD) Simulations | Studying solvent effects and catalyst dynamics | Optimization of reaction conditions for improved performance. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Chloro-2-(1-chloroethyl)oxirane in laboratory settings?
- Methodological Answer : The synthesis of chloro-substituted epoxides typically involves epoxidation of chlorinated alkenes using peracids (e.g., mCPBA) or catalytic oxidation. For sterically hindered substrates like this compound, reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side reactions such as ring-opening. Characterization via FTIR-ATR can confirm epoxide formation by tracking the oxirane oxygen absorption band at ~825 cm⁻¹ . Purification via fractional distillation or chromatography is recommended, as impurities from incomplete reactions can skew downstream applications .
Q. How can researchers reliably quantify oxirane content in this compound?
- Methodological Answer : The AOCS Cd 9-57 method is a standard for oxirane oxygen determination via titration with hydrobromic acid. For complex mixtures, FTIR-ATR spectroscopy coupled with calibration curves (r² ≥ 0.995) provides rapid, non-destructive analysis . Discrepancies between theoretical and experimental values may arise from side reactions (e.g., hydrolysis); thus, parallel NMR analysis (e.g., monitoring δ 3.5–4.5 ppm for epoxide protons) is advised for validation .
Q. What are the critical stability considerations for storing this compound?
- Methodological Answer : Chlorinated epoxides are prone to hydrolysis and thermal decomposition. Storage under inert gas (N₂/Ar) at ≤4°C in amber glass vials minimizes degradation. Regular stability checks via GC-MS or HPLC are recommended, as trace moisture or acidic impurities can accelerate ring-opening reactions .
Advanced Research Questions
Q. What mechanistic insights govern the regioselective ring-opening reactions of this compound?
- Methodological Answer : The steric and electronic effects of the 1-chloroethyl group direct nucleophilic attack to the less hindered epoxide carbon. For example, in acidic conditions, H₂O preferentially attacks the tertiary carbon, forming a chlorinated diol. Computational studies (DFT/B3LYP) can model transition states to predict selectivity, while kinetic isotope effects (KIEs) validate proposed mechanisms . Contrasting experimental and computational results may indicate solvent or counterion effects requiring further parameterization .
Q. How can researchers resolve contradictions in reported reaction yields for epoxide functionalization?
- Methodological Answer : Yield discrepancies often stem from competing pathways (e.g., SN2 vs. SN1 mechanisms). Systematic variation of nucleophiles (e.g., amines vs. thiols) and reaction conditions (polar aprotic vs. protic solvents) can isolate dominant pathways. For example, bulky nucleophiles favor SN2 mechanisms, while protic solvents stabilize carbocation intermediates in SN1 routes. Cross-referencing kinetic data with Hammett plots or Eyring analysis clarifies mechanistic contributions .
Q. What computational strategies are effective for predicting the reactivity of this compound in biological systems?
- Methodological Answer : Molecular docking (AutoDock) and MD simulations can model interactions with enzymes like epoxide hydrolases. QSAR models trained on chlorinated epoxide datasets predict metabolic pathways and toxicity. Experimental validation via LC-MS/MS metabolite profiling is critical, as steric effects from the 1-chloroethyl group may deviate from predicted behavior .
Safety and Best Practices
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) due to mutagenic risks . Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite. Emergency procedures include immediate rinsing (15+ minutes for skin/eye contact) and oxygen administration for inhalation exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
